9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride

Positional isomerism Thermal analysis Purine substitution chemistry

9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride (CAS 24951-05-1; molecular formula C₁₉H₂₄Cl₂N₆O₃; MW 455.34 g/mol) is a synthetic purine derivative comprising a purine core substituted at the 2-position with a 4-piperonyl-1-piperazinyl moiety and at the 9-position with an ethanol group, isolated as the dihydrochloride salt. First disclosed in US Patent 3,457,263 as compound within a series of 2- and 6-piperazinyl-purines, this compound belongs to a class of heterocyclic agents investigated for antihypertensive, analgesic, and central nervous system (CNS) depressant properties.

Molecular Formula C19H24Cl2N6O3
Molecular Weight 455.3 g/mol
CAS No. 24951-05-1
Cat. No. B14694776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
CAS24951-05-1
Molecular FormulaC19H24Cl2N6O3
Molecular Weight455.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N(C=N5)CCO.Cl.Cl
InChIInChI=1S/C19H22N6O3.2ClH/c26-8-7-25-12-21-15-10-20-19(22-18(15)25)24-5-3-23(4-6-24)11-14-1-2-16-17(9-14)28-13-27-16;;/h1-2,9-10,12,26H,3-8,11,13H2;2*1H
InChIKeyCRKXRSNVEUKUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride (CAS 24951-05-1): Procurement-Grade Characterization for Research Selection


9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride (CAS 24951-05-1; molecular formula C₁₉H₂₄Cl₂N₆O₃; MW 455.34 g/mol) is a synthetic purine derivative comprising a purine core substituted at the 2-position with a 4-piperonyl-1-piperazinyl moiety and at the 9-position with an ethanol group, isolated as the dihydrochloride salt [1]. First disclosed in US Patent 3,457,263 (1969) as compound (20) within a series of 2- and 6-piperazinyl-purines, this compound belongs to a class of heterocyclic agents investigated for antihypertensive, analgesic, and central nervous system (CNS) depressant properties [1]. The dihydrochloride salt form confers enhanced aqueous solubility and stability relative to the free base, rendering it suitable for in vitro pharmacological assays and reference-standard applications . Commercially available at 97% purity, this compound serves as a research tool for studying purine-recognizing biological targets .

Why In-Class Purine-Piperazine Analogs Cannot Substitute for 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride (CAS 24951-05-1)


Compounds within the purine-piperazine class cannot be interchanged indiscriminately because the site of piperazine attachment on the purine ring—position 2 versus position 6—fundamentally alters the electronic distribution across the fused heterocycle, the spatial orientation of the piperonyl-piperazine pharmacophore, and consequently target recognition [1]. The patent literature explicitly segregates 2-substituted and 6-substituted purine derivatives as distinct chemical entities with substantially different physicochemical properties: the 2-substituted 9-hydroxyethyl derivative (compound 20, CAS 24951-05-1) exhibits a melting point of 235–240°C (dihydrochloride), whereas its 6-substituted positional isomer (compound 29, CAS 24932-79-4) decomposes at 270°C—a divergence of approximately 30–35°C that reflects altered crystal lattice energies and predicts differential solubility, hygroscopicity, and formulation behavior [1]. Even among 2-substituted congeners, variations at the 9-position (ethanol vs. allyl vs. piperonyl vs. H) shift melting points across a range spanning 195–242°C, demonstrating that each substitution pattern constitutes a unique chemical entity with non-interchangeable handling and biological characteristics [1]. These data establish that procurement decisions must be compound-specific, not class-generic.

Quantitative Differentiation Evidence for 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride (CAS 24951-05-1)


Positional Isomerism: 2-Substituted vs. 6-Substituted Purine Melting Point Differentiation

The 2-substituted purine isomer (target compound, CAS 24951-05-1) melts at 235–240°C as the dihydrochloride salt, whereas its direct 6-substituted positional isomer (compound 29, CAS 24932-79-4) decomposes at 270°C under identical salt form and measurement conditions [1]. Both compounds share the same molecular formula (C₁₉H₂₄Cl₂N₆O₃), 9-hydroxyethyl substituent, and piperonyl-piperazine moiety, differing solely in the ring position of piperazine attachment [1].

Positional isomerism Thermal analysis Purine substitution chemistry

9-Position Substituent Structure-Property Relationship: Ethanol vs. Allyl, Piperonyl, Methyl, and Hydrogen

Within the 2-(4-piperonyl-piperazin-1-yl)-purine sub-series, the 9-ethanol substituent (target compound) confers a melting point of 235–240°C, placing it between the 9-piperonyl analog (237–242°C) and the 9-allyl analog (204–212°C), and significantly above the 9-unsubstituted purine (195–196°C) [1]. This ranking establishes a quantitative structure-property relationship (QSPR) for thermal stability within the congeneric series [1].

Structure-property relationship 9-substituted purines Thermal stability ranking

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents per molecule), a form documented to enhance aqueous solubility and stability compared to the free base [1]. The dihydrochloride form is the specifically claimed and exemplified salt in the originating patent, indicating it was intentionally selected for pharmacological evaluation [1].

Salt selection Aqueous solubility Bioassay compatibility

Purine Core Differentiation from Pyrimidine-Based Analog Piribedil

The target compound incorporates a purine bicyclic core, distinguishing it fundamentally from the structurally related drug piribedil (CAS 3605-01-4), which bears an identical 4-piperonyl-1-piperazinyl substituent but on a pyrimidine monocyclic scaffold [1]. The purine core enables potential engagement with adenine-recognizing biological targets—including adenosine receptors (A₁, A₂A, A₂B, A₃), purine nucleoside phosphorylase (PNP), and various purinergic signaling components—that are inaccessible to pyrimidine-only analogs [2].

Purine vs. pyrimidine scaffold Target engagement breadth Adenosine receptor modulation

Patent-Documented Pharmacological Baseline: Antihypertensive and Analgesic Activity of the 2-Piperazinyl-Purine Series

The originating patent US 3,457,263 provides quantitative in vivo pharmacological data for the series of 2- and 6-piperazinyl-purines to which the target compound belongs. Intravenous administration at 5 mg/kg in anesthetized normotensive dogs produced a decrease of systolic and diastolic blood pressure of 20 mm Hg, sustained for 5–30 minutes [1]. Analgesic activity assessed by the hot-plate method in mice demonstrated an increase in the pain-perception threshold up to 243% at doses of 20–50 mg/kg intraperitoneally [1]. CNS depressant activity was confirmed by the roller-test, with 50% of mice falling from the rotating bar at doses of 5–40 mg/kg intraperitoneally [1]. LD₅₀ values ranged from 88 to 600 mg/kg IP and 360 to 2,000 mg/kg orally in mice [1].

Antihypertensive activity Analgesic activity CNS depression In vivo pharmacology

Recommended Research and Industrial Application Scenarios for 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride (CAS 24951-05-1)


Positional Isomer Comparator in Purine SAR Studies

The 2-substituted purine scaffold of CAS 24951-05-1 makes it an essential comparator compound for structure-activity relationship (SAR) studies that systematically probe the effect of piperazine attachment position (2- vs. 6-) on purine target engagement. The 30–35°C melting point difference and distinct decomposition behavior versus the 6-substituted isomer (CAS 24932-79-4) provide a clear physicochemical fingerprint for isomer identity verification [1]. Researchers investigating adenosine receptor subtypes, purine nucleoside phosphorylase, or purinergic signaling should include both positional isomers to control for substitution-site-dependent changes in binding affinity and functional activity.

Purine Scaffold Reference for Adenosine/Purinergic Target Screening

The purine core of CAS 24951-05-1 enables it to serve as a scaffold-reference compound in screening campaigns directed at purine-recognizing biological targets—including adenosine receptors (A₁, A₂A, A₂B, A₃), equilibrative nucleoside transporters (ENTs), and purine nucleoside phosphorylase (PNP)—where pyrimidine-based analogs such as piribedil are structurally incapable of engaging the adenine-binding pocket [1]. The dihydrochloride salt form ensures aqueous solubility suitable for high-throughput screening formats at concentrations achievable without organic co-solvents .

Antihypertensive and CNS Pharmacological Tool Compound

The patent-documented class-level pharmacology—blood pressure reduction of 20 mm Hg at 5 mg/kg IV in dogs and analgesia with pain-threshold elevation up to 243% at 20–50 mg/kg IP in mice—supports the use of CAS 24951-05-1 as a pharmacological tool compound for investigating purine-mediated cardiovascular and central nervous system mechanisms [1]. The defined LD₅₀ range (88–600 mg/kg IP) provides a safety window reference for in vivo experimental design, enabling researchers to select appropriate doses for target engagement studies without exceeding acute toxicity thresholds [1].

Analytical Reference Standard and Metabolite Identification

With a well-characterized melting point (235–240°C, dihydrochloride), defined molecular formula (C₁₉H₂₄Cl₂N₆O₃), and commercial availability at 97% purity [1], CAS 24951-05-1 is suitable as an analytical reference standard for HPLC-MS method development, impurity profiling, and forced-degradation studies. Its structural relationship to the clinically used agent piribedil makes it a relevant candidate for use as a putative metabolite standard in drug metabolism and pharmacokinetic (DMPK) investigations where purine-containing metabolites of piperazine-based drugs are anticipated.

Quote Request

Request a Quote for 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.